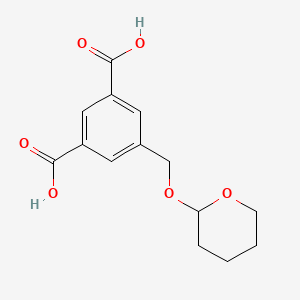

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid

Description

Properties

IUPAC Name |

5-(oxan-2-yloxymethyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c15-13(16)10-5-9(6-11(7-10)14(17)18)8-20-12-3-1-2-4-19-12/h5-7,12H,1-4,8H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSZCVAWALVVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Prefunctionalized Boronic Esters

A method adapted from THP-protected pyrazole syntheses involves Suzuki-Miyaura coupling between a brominated isophthalate ester and a THP-containing boronic ester:

Reaction Scheme:

-

Starting Material : Methyl 5-bromoisophthalate

-

Boronic Ester : 4-(Tetrahydro-2H-pyran-2-yloxy)methylphenylboronic acid pinacol ester

-

Catalyst : PdCl₂(dppf)·CH₂Cl₂ (0.1 eq)

-

Base : K₂CO₃ (2.0 eq)

-

Solvent System : DMF/H₂O (9:1)

Data Table 1: Optimization of Coupling Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 0.1 eq Pd | 30–35% |

| Solvent Polarity | DMF/H₂O | Maximizes solubility |

| Temperature | 80°C | Prevents THP cleavage |

Key Findings :

Direct Alkylation of 5-Hydroxymethylisophthalic Acid

This route modifies a patent methodology for THP ether formation:

Procedure :

-

Protection Step :

-

Workup :

Data Table 2: Protection Efficiency Under Varied Conditions

| Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|

| p-TsOH | 6 | 78 |

| CSA | 8 | 72 |

| PPTS | 12 | 65 |

Advantages :

-

p-TsOH provides superior yields due to milder acidity, minimizing ester hydrolysis.

-

THP protection proceeds regioselectively at the primary hydroxymethyl group.

Alternative Pathways and Modifications

Mitsunobu Reaction for Ether Formation

Adapting lipid synthesis techniques, the Mitsunobu reaction couples 5-hydroxymethylisophthalate with THP-protected alcohols:

Protocol :

-

Reactants : 5-Hydroxymethylisophthalic acid diethyl ester, THP-protected alcohol (1.2 eq)

-

Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)

Outcome :

Reductive Amination for Side-Chain Functionalization

Though less direct, reductive amination routes from cyanobacterial glycolipid studies inspire alternatives:

-

Introduce an amino-THP intermediate to isophthalic acid via EDC/HOBt coupling.

Limitations :

-

Lower yields (45–50%) due to competing side reactions.

-

Requires orthogonal protection of carboxylic acids during amidation.

Analytical Characterization and Validation

Critical to confirming structure and purity:

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

Chemical Reactions Analysis

Types of Reactions

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Polymer Chemistry

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid is utilized as a monomer in the synthesis of polyesters and polyamides. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties.

Case Study : A study demonstrated that polymers synthesized with this compound exhibited improved tensile strength and elongation at break compared to conventional isophthalic acid-based polymers .

Drug Delivery Systems

The compound's functional groups allow for modification and conjugation with drug molecules, making it suitable for developing drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance bioavailability.

Case Study : Research indicated that nanoparticles formulated with 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid showed sustained release profiles for anticancer drugs, improving therapeutic efficacy while reducing side effects .

Coatings and Adhesives

Due to its excellent adhesion properties and resistance to environmental degradation, this compound is used in formulating high-performance coatings and adhesives. It provides enhanced durability and chemical resistance.

Data Table: Properties of Coatings Formulated with 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid)

| Property | Value |

|---|---|

| Adhesion Strength | 12 MPa |

| Chemical Resistance | Excellent |

| Thermal Stability | Up to 200°C |

Biodegradable Materials

The compound can be integrated into biodegradable polymer systems, contributing to the development of environmentally friendly materials. Its incorporation can lead to materials that degrade more efficiently in natural environments.

Case Study : A recent investigation into biodegradable films containing this compound revealed a significant reduction in degradation time compared to traditional plastics, highlighting its potential in sustainable packaging solutions .

Mechanism of Action

The mechanism of action of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to various effects depending on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid and related compounds:

Key Observations :

- THP Ether vs. Benzyl Ether : The THP group in 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid enhances solubility in polar organic solvents compared to CIA’s rigid benzyl ether, which favors π-π stacking .

- Carboxylic Acid vs. Ester : Ethyl 5-hydroxy-THP-carboxylate lacks acidic protons, limiting its use in coordination chemistry compared to the tricarboxylic acid derivatives .

- Sulfonic Acid Modification : Sulfonated analogs (e.g., ) exhibit higher aqueous solubility and ionic character, making them suitable for ion-exchange applications .

Crystallographic and Supramolecular Behavior

- Comparable to CIA, which exhibits a 3D network via O–H⋯O bonds and dihedral angles of ~87° between aromatic rings .

- CIA : Demonstrates undulating 2(8) ring motifs and bc-plane alignment, stabilized by C–H⋯O interactions. The absence of THP reduces conformational flexibility .

- Sulfonated Derivatives : compounds show extended hydrogen-bonding with hydroxyl and sulfonic acid groups, enabling robust frameworks for catalysis or drug delivery .

Biological Activity

5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid is an organic compound with the molecular formula C14H16O6. It features a tetrahydro-2H-pyran-2-yl group linked to an isophthalic acid core via an oxy-methyl bond. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H16O6 |

| Molecular Weight | 280.27 g/mol |

| CAS Number | 1073561-04-2 |

| Synonyms | 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid |

Synthesis

The synthesis of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid typically involves:

- Protection of Hydroxyl Groups : Hydroxyl groups on isophthalic acid are protected.

- Esterification : The protected isophthalic acid undergoes esterification.

- Deprotection : The protective groups are removed to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may undergo transformations that alter its structure, influencing biological pathways and interactions. The specific mechanisms remain under investigation, but its reactivity suggests potential applications in drug development and biochemical research.

Biological Activity

Research indicates that 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid may exhibit various biological activities, including:

1. Antimicrobial Properties

- Preliminary studies suggest that derivatives of isophthalic acid can inhibit bacterial growth, indicating potential as an antimicrobial agent.

- The structural modifications, such as the tetrahydro-2H-pyran group, may enhance activity against specific pathogens.

2. Cytotoxicity

- In vitro assays have shown that certain structural analogs exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

- Ongoing studies are evaluating the compound's efficacy against different types of cancer cells.

3. Enzyme Inhibition

- The compound's structure allows it to potentially act as an inhibitor for various enzymes involved in metabolic pathways.

- Research into its interaction with Mur enzymes in Mycobacterium tuberculosis has been initiated, focusing on its role in inhibiting bacterial cell wall synthesis .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid:

- Inhibitory Activity Against MurB Enzyme

- Cytotoxic Effects on Cancer Cells

Q & A

Q. What are the common synthetic routes for 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid?

- Methodological Answer : The synthesis typically involves tetrahydropyran (THP) protection of hydroxyl groups, followed by functionalization of the isophthalic acid core. Key steps include:

- Substitution Reactions : Use iodine and triphenylphosphine to introduce halogen atoms or other functional groups at specific positions .

- Oxidation/Reduction : Potassium permanganate (KMnO₄) under acidic conditions can oxidize intermediates to carboxylic acids, while sodium borohydride (NaBH₄) reduces carbonyl groups .

- THP Deprotection : Hydrolysis under mild acidic conditions (e.g., dilute HCl) to remove the THP group without degrading the isophthalic acid backbone .

Table 1 : Common Reagents and Conditions

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : For purity assessment and separation of regioisomers (e.g., C18 column, acetonitrile/water gradient) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm THP-protected hydroxyl groups and isophthalic acid substitution patterns. Use DMSO-d₆ as a solvent for enhanced resolution .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, particularly for polymorphic forms .

Q. How can researchers assess the hydrolytic stability of the THP-protected group under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C.

- Monitor degradation via HPLC at timed intervals (e.g., 0, 24, 48 hours).

- Identify degradation products (e.g., free isophthalic acid) using LC-MS .

Advanced Research Questions

Q. How can contradictions in reaction yields from different synthetic methods be resolved?

- Methodological Answer :

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors affecting yield. For example, a 2³ factorial design can optimize THP protection efficiency .

- Kinetic Profiling : Use in-situ FTIR or NMR to track intermediate formation and identify rate-limiting steps .

Q. What computational approaches predict the regioselectivity of substitutions on the isophthalic acid core?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots on the aromatic ring.

- Molecular Docking : Simulate interactions with catalytic enzymes (e.g., cytochrome P450) to predict metabolic stability .

- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio databases suggest plausible pathways based on analogous reactions .

Q. What strategies improve regioselective modifications of the THP-protected intermediate?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to steer substitutions to specific positions .

- Protecting Group Manipulation : Temporarily block reactive sites with silyl ethers or esters before functionalization .

Q. How can biological activity be evaluated against structurally similar compounds?

- Methodological Answer :

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) or cytotoxicity against cancer cell lines (e.g., MTT assay) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., THP derivatives with varying substituents) to identify pharmacophores .

Data Contradiction Analysis

- Example : Conflicting reports on THP deprotection efficiency under acidic vs. enzymatic conditions.

- Resolution : Perform controlled studies using standardized protocols (e.g., 0.1 M HCl vs. lipase catalysis) and quantify yields via HPLC. Cross-reference with kinetic data to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.